H-Phe-Leu-Gly-Tyr-Cys-Ile-Tyr-Leu-Asn-Arg-Lys-Arg-Arg-Gly-Asp-Pro-Ala-Phe-Lys-Arg-Arg-Leu-Arg-Asp-OH
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Overview
Description
CGEN-856 is a novel peptide agonist of the Mas receptor, which is part of the renin-angiotensin system. This compound has shown significant potential in cardiovascular research, particularly in its ability to induce vasorelaxation, antihypertensive effects, and cardioprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
CGEN-856 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
For industrial-scale production, CGEN-856 can be synthesized using automated peptide synthesizers, which allow for high-throughput and consistent production. The process involves similar steps as laboratory-scale synthesis but is optimized for larger quantities and higher purity.
Chemical Reactions Analysis
Types of Reactions
CGEN-856 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc), t-Butyloxycarbonyl (Boc)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products
The primary product of the synthesis is the CGEN-856 peptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected and cleaved from the resin to yield the final product.
Scientific Research Applications
Chemistry
In chemistry, CGEN-856 is used as a model peptide to study peptide synthesis techniques and the behavior of peptide bonds under various conditions.
Biology
Biologically, CGEN-856 is significant for its role in modulating the Mas receptor, which is involved in various physiological processes, including vasodilation and anti-inflammatory responses .
Medicine
In medicine, CGEN-856 has shown promise in treating cardiovascular diseases. It has been demonstrated to reduce cardiac remodeling and myocardial infarction injury in preclinical studies .
Industry
Industrially, CGEN-856 can be used in the development of new therapeutic agents targeting the renin-angiotensin system, potentially leading to novel treatments for hypertension and heart failure.
Mechanism of Action
CGEN-856 exerts its effects by binding to the Mas receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the phosphorylation of AKT and endothelial nitric oxide synthase (eNOS). This activation results in the production of nitric oxide, which induces vasodilation and provides cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
Angiotensin-(1-7): Another Mas receptor agonist with similar vasodilatory and cardioprotective effects.
D-Ala7-Angiotensin-(1-7): An analogue of Angiotensin-(1-7) used to study the binding and activity of Mas receptor agonists.
Uniqueness
CGEN-856 is unique in its high specificity and potency as a Mas receptor agonist. Unlike other compounds, it has been shown to produce significant antihypertensive and cardioprotective effects at very low concentrations, making it a promising candidate for therapeutic development .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C135H217N45O32S |
---|---|
Molecular Weight |
3014.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C135H217N45O32S/c1-10-74(8)107(179-125(207)100(70-213)178-121(203)94(63-78-41-45-80(181)46-42-78)161-103(184)68-159-111(193)91(58-71(2)3)172-109(191)82(138)61-76-28-13-11-14-29-76)127(209)176-96(64-79-43-47-81(182)48-44-79)123(205)174-93(60-73(6)7)120(202)175-97(65-102(139)183)124(206)170-88(37-24-54-155-133(146)147)116(198)164-84(32-17-19-49-136)112(194)165-86(35-22-52-153-131(142)143)114(196)163-83(34-21-51-152-130(140)141)110(192)158-69-104(185)162-98(66-105(186)187)128(210)180-57-27-40-101(180)126(208)160-75(9)108(190)171-95(62-77-30-15-12-16-31-77)122(204)168-85(33-18-20-50-137)113(195)166-87(36-23-53-154-132(144)145)115(197)167-89(38-25-55-156-134(148)149)117(199)173-92(59-72(4)5)119(201)169-90(39-26-56-157-135(150)151)118(200)177-99(129(211)212)67-106(188)189/h11-16,28-31,41-48,71-75,82-101,107,181-182,213H,10,17-27,32-40,49-70,136-138H2,1-9H3,(H2,139,183)(H,158,192)(H,159,193)(H,160,208)(H,161,184)(H,162,185)(H,163,196)(H,164,198)(H,165,194)(H,166,195)(H,167,197)(H,168,204)(H,169,201)(H,170,206)(H,171,190)(H,172,191)(H,173,199)(H,174,205)(H,175,202)(H,176,209)(H,177,200)(H,178,203)(H,179,207)(H,186,187)(H,188,189)(H,211,212)(H4,140,141,152)(H4,142,143,153)(H4,144,145,154)(H4,146,147,155)(H4,148,149,156)(H4,150,151,157)/t74-,75-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-/m0/s1 |
InChI Key |
SNXBDZJJBKGJKY-CBQXUBDJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
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